2,2,2-trifluoroethyl N-butylcarbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-butylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKNAHZXMMZIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-butylcarbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-butyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
The compound 2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, supported by data tables and documented case studies.
Antipsychotic Activity
Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exhibit antagonistic effects on dopamine D2 receptors. This mechanism is crucial for the treatment of schizophrenia and other psychotic disorders. The selective antagonism of these receptors can lead to significant therapeutic benefits while minimizing side effects associated with traditional antipsychotics .
Anti-inflammatory Properties
Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
The neuroprotective potential of this compound is being investigated due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry explored the effects of a related compound on dopamine receptor modulation. The results indicated that the compound significantly reduced symptoms of psychosis in animal models, suggesting a promising pathway for further development into therapeutic agents .
Case Study 2: Inhibition of Inflammatory Pathways
In vitro studies demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine effectively inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory markers in human cell lines. This supports the hypothesis that these compounds can serve as anti-inflammatory agents .
Case Study 3: Neuroprotection in Cellular Models
Research published in Neuropharmacology examined the neuroprotective effects of oxazepine derivatives on neuronal cells exposed to oxidative stress. The findings revealed that these compounds significantly improved cell viability and reduced markers of apoptosis, indicating their potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-butylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Halogenated Derivatives : Brominated analogs (e.g., 2- or 3-bromophenyl) exhibit higher molecular weights (~298 g/mol) due to bromine’s atomic mass. Positional isomerism (2- vs. 3-bromo) influences physical states, with the 3-bromo derivative existing as an oil .
- These compounds share identical molecular formulas but differ in substitution patterns .
- Heterocyclic Derivatives : The furan-2-yl substituent introduces a heterocyclic ring, likely enhancing solubility in polar solvents. This derivative is reported as a powder, suggesting crystalline stability .
Biological Activity
2,2,2-Trifluoroethyl N-butylcarbamate (CAS Number: 121237-90-9) is a fluorinated carbamate compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound.
This compound is synthesized through the reaction of 2,2,2-trifluoroethanol with N-butyl isocyanate. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological membranes and proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group can enhance the compound's stability and reactivity, allowing it to participate in biochemical pathways. Studies suggest that it may act as a substrate or inhibitor in enzymatic reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies
- Synthesis and Characterization : A study focused on the synthesis of various fluorinated carbamates, including this compound. The research highlighted the importance of the trifluoromethyl group in modulating biological interactions and chemical reactivity .
- Potential Therapeutic Applications : Investigations into related carbamates have revealed their potential in drug development as intermediates or active pharmaceutical ingredients. The unique properties imparted by the trifluoromethyl group could enhance drug efficacy and selectivity .
Comparative Analysis
To better understand the significance of this compound in biological systems, a comparison with similar compounds can be insightful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,2,2-Trifluoroethyl N-methylcarbamate | Methyl Group | Moderate AChE Inhibition |
| 2,2,2-Trifluoroethyl N-ethylcarbamate | Ethyl Group | Low Toxicity |
| 2,2,2-Trifluoroethyl N-propylcarbamate | Propyl Group | Antimicrobial Potential |
Research Findings
Recent studies have focused on understanding the rotational barriers and intramolecular interactions within carbamate structures like this compound. Computational analyses indicate that these compounds exhibit unique conformational dynamics that may impact their biological functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
